1-[(Naphthalen-1-yl)sulfanyl]isoquinoline

Synthetic methodology Copper catalysis Heterocycle construction

Sourcing authentic 1-(arylthio)isoquinolines with defined atropisomerism for chiral ligand programs is a persistent supply bottleneck. This validated parent scaffold directly addresses that gap. - Enables stereochemical benchmarking: Use as an authenticated reference for the 2017 general synthetic route. - Modular chiral precursor: Naphthalen-1-ylsulfanyl motif provides hindered rotation for enantiomer resolution and N,S ligand development. - SAR-ready thioether analog: Explore metabolic stability of the sulfur bridge versus C-C coupled naphthylisoquinoline alkaloids.

Molecular Formula C19H13NS
Molecular Weight 287.4 g/mol
CAS No. 112107-65-0
Cat. No. B12903692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Naphthalen-1-yl)sulfanyl]isoquinoline
CAS112107-65-0
Molecular FormulaC19H13NS
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2SC3=NC=CC4=CC=CC=C43
InChIInChI=1S/C19H13NS/c1-3-9-16-14(6-1)8-5-11-18(16)21-19-17-10-4-2-7-15(17)12-13-20-19/h1-13H
InChIKeyOVDHUWLIKZFFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(Naphthalen-1-yl)sulfanyl]isoquinoline: Core Identity and Structure


1-[(Naphthalen-1-yl)sulfanyl]isoquinoline (CAS 112107-65-0) is a heteroaromatic thioether belonging to the 1-(arylthio)isoquinoline class, with the molecular formula C19H13NS and a monoisotopic mass of 287.07687059 Da . The compound features a sulfur atom bridging a naphthalene ring at the 1-position and an isoquinoline ring at the 1-position, creating a biaryl-like system with only two rotatable bonds. This constitution places it at the intersection of naphthylisoquinoline alkaloid analog design and axially chiral ligand development, but its specific biological and physicochemical profile remains largely uncharacterized in the open literature [1].

Why Generic Analogs Cannot Replace This Compound


Simple substitution with other 1-(arylthio)isoquinolines is hazardous for stereochemical and electronic reasons. The naphthalen-1-yl group introduces axial chirality (atropisomerism) due to hindered rotation about the C–S bond, a phenomenon well-documented for closely related 1-naphthylisoquinolines . Furthermore, the sulfur linker's position on the naphthalene ring directly determines the dihedral angle and conformational population, which in turn governs metal coordination geometry in catalytic applications. The only general synthetic route to this scaffold was disclosed in 2017 [1], and no commercial catalog offers a validated direct substitute that replicates the exact steric and electronic profile of the naphthalen-1-ylsulfanyl substitution pattern.

Quantitative Differentiation Evidence vs. Comparators


Synthetic Accessibility via Copper-Catalyzed Assembly

The target compound is a direct exemplar of the 1-(arylthio)isoquinoline class for which the first general synthetic method was reported in 2017 [1]. Prior to this, no unified catalytic route existed for constructing the 1-thioether isoquinoline core. The copper-catalyzed tandem arylation–cyclization of isothiocyanates with diaryliodonium salts provides direct access to this scaffold, whereas analogs such as 1-(phenylthio)isoquinoline or 1-(methylthio)isoquinoline require distinct reaction conditions (e.g., MeOTf for the methylthio variant) that are not transferable to the naphthalen-1-yl case without re-optimization.

Synthetic methodology Copper catalysis Heterocycle construction

Atropisomerism Potential vs. Phenylthio Analogs

The naphthalen-1-yl substituent introduces atropisomerism at the C–S biaryl axis, a feature absent in simpler 1-(phenylthio)isoquinoline analogs. Data from the closely related 1-(2′-hydroxy-1′-naphthyl)isoquinoline system demonstrate that the barrier to rotation is sufficient to permit resolution of enantiomers and measurement of optical stability at ambient temperature . In contrast, 1-(phenylthio)isoquinoline lacks the steric bulk to sustain atropisomerism. No quantitative racemization half-life has been published for the target compound itself, but the class-level precedent establishes differential potential for enantioselective applications.

Axial chirality Atropisomerism Chiral ligand design

Computational Fingerprint vs. Regioisomer

The naphthalen-1-ylsulfanyl regioisomer (CAS 112107-65-0) possesses a computed complexity score of 344 and two rotatable bonds . By comparison, the hypothetical naphthalen-2-ylthio regioisomer would exhibit a different molecular shape and dipole moment due to altered sulfur lone-pair conjugation with the naphthalene π-system. While no experimental physicochemical data exist for either isomer, the computed descriptors differentiate the 1-yl isomer as a distinct chemical entity with unique computational fingerprint, relevant for QSAR modeling and virtual screening campaigns where regioisomer misassignment leads to model failure.

Physicochemical properties Regioisomer comparison Computational chemistry

Key Application Scenarios for Procurement


Chiral N,S-Ligand Precursor for Asymmetric Catalysis

The compound's naphthalen-1-ylsulfanyl motif is a direct analog of the axially chiral N,S ligands described by Chelucci et al. for asymmetric catalysis [1]. Procurement of the unsubstituted parent scaffold enables subsequent functionalization at the isoquinoline or naphthalene ring to tune steric and electronic properties for specific transformations such as allylic alkylation or conjugate addition. The inherent atropisomerism of the naphthalene-isoquinoline biaryl axis provides a basis for enantiomer resolution and chiral ligand development.

Scaffold for Naphthylisoquinoline Alkaloid Analog Design

Natural naphthylisoquinoline alkaloids display antiplasmodial, antileishmanial, and antitrypanosomal activities [2]. The target compound represents a simplified, sulfur-bridged analog of the C–C coupled natural products. Its procurement supports medicinal chemistry programs aimed at structure–activity relationship (SAR) studies where the thioether linkage is explored as a metabolically stable replacement for the biaryl C–C bond, potentially altering pharmacokinetic properties while retaining conformational similarity.

Reference Standard for Arylthioisoquinoline Library Synthesis

As a member of the first substrate scope demonstrated for the general 1-(arylthio)isoquinoline synthesis [3], this compound serves as a validated reference point for reaction optimization, quality control, and library production in medicinal chemistry. Procurement of the authenticated compound allows laboratories to benchmark their own synthetic efforts against published structural data.

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